3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid
Description
Properties
IUPAC Name |
[3-[cyclopropyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5S/c1-24-16-9-5-13(6-10-16)12-19(15-7-8-15)25(22,23)17-4-2-3-14(11-17)18(20)21/h2-6,9-11,15,20-21H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQRSOGIBTXUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3CC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657069 | |
| Record name | (3-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-07-4 | |
| Record name | B-[3-[[Cyclopropyl[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid generally involves two key stages:
- Formation of the cyclopropylboronic acid intermediate , which serves as a building block.
- Coupling of the boronic acid intermediate with the sulfamoyl-substituted phenyl moiety , often via sulfonamide formation or Suzuki-type coupling reactions.
Preparation of Cyclopropylboronic Acid Intermediate
Multiple patented methods describe the preparation of cyclopropylboronic acid, a crucial precursor for the target compound. The synthesis typically involves:
- Lithiation of cyclopropyl bromide using organolithium reagents (e.g., n-butyllithium or s-butyllithium) at low temperatures (-78 to -50 °C).
- Reaction with boron reagents , such as triisopropyl borate or trimethyl borate, to form the boronic acid after acidic workup.
- Purification via crystallization from isopropyl ether and use of additives like sherwood oil to improve crystal quality.
Representative Procedure (from patent CN101863912A):
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Cyclopropyl bromide (12.1 g, 100 mmol) in anhydrous THF (100 mL), cooled to -78 to -50 °C | Preparation for lithiation |
| 2 | Addition of n-butyllithium (45 mL, 2.0 M in hexane) dropwise, stir 1.5 h | Formation of cyclopropyllithium intermediate |
| 3 | Dropwise addition of triisopropyl borate (18.8 g, 100 mmol) in THF (100 mL) at -78 to -50 °C, stir 1 h | Boronate ester intermediate formation |
| 4 | Warm to -20 °C, acidify with 1N HCl to pH 3-4 | Hydrolysis to cyclopropylboronic acid |
| 5 | Extraction with methyl tertiary butyl ether, concentration, crystallization from isopropyl ether with sherwood oil | Pure cyclopropylboronic acid (yield ~90-94%, purity 98%) |
This method avoids hazardous lithium metal and diethyl ether, improving safety and environmental profile.
Sulfamoyl Functionalization and Boronic Acid Installation
Detailed Research Findings and Data
Yield and Purity Data for Cyclopropylboronic Acid Preparation
| Embodiment | Organolithium Reagent | Boron Reagent | Yield (%) | Purity (%) (H-NMR) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | n-Butyllithium (2.0 M) | Triisopropyl borate | 94 | 98 | 92–94 |
| 2 | n-Butyllithium (2.0 M) | Triisopropyl borate | 90 | 98 | 92–94 |
| 3 | s-Butyllithium (1.4 M) | Trimethyl borate | 93 | 98 | 92–94 |
| 4 | s-Butyllithium (1.4 M) | Trimethyl borate | Not specified | Not specified | Not specified |
These data indicate consistently high yields and purity for cyclopropylboronic acid using low temperature lithiation and borate ester quenching.
Advantages of the Magnesium Reagent Route
An alternative method involves:
- Formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium.
- Reaction with boronic acid pinacol esters to yield cyclopropylboronic acid at room temperature.
- This method avoids the use of hazardous lithium reagents and diethyl ether, offering a safer, cost-effective, and environmentally friendly route with high yields.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Yield | Notes |
|---|---|---|---|---|---|
| Organolithium + Triisopropyl Borate | Cyclopropyl bromide, n-BuLi, triisopropyl borate | -78 to -50 °C, acidic workup | High purity, well-established | 90-94% | Requires low temp, hazardous reagents |
| Organolithium + Trimethyl Borate | Cyclopropyl bromide, s-BuLi, trimethyl borate | -78 to -50 °C, acidic workup | High yield and purity | ~93% | Similar to above, slightly different boron reagent |
| Magnesium + Boronic Acid Pinacol Ester | Cyclopropyl bromide, Mg, boronic acid pinacol ester | Room temperature | Safer, environmentally friendly | High | Avoids lithium and diethyl ether |
Chemical Reactions Analysis
3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid has a wide range of scientific research applications:
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The sulfamoyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-[N-Cyclopropyl-N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid, highlighting differences in substituents, reactivity, and applications:
Key Findings from Comparative Analysis:
Steric and Electronic Effects: The cyclopropyl group in the target compound introduces significant steric hindrance, which may reduce reactivity in certain coupling reactions compared to analogs with smaller substituents (e.g., isopropyl or propyl groups) .
Positional Isomerism :
- Moving the sulfamoyl group from the 3- to 4-position (e.g., 913835-89-9 ) alters the molecule’s dipole moment, affecting its binding affinity in enzyme inhibition assays .
Synthetic Utility :
- The target compound’s bulkier structure limits its use in sterically demanding reactions. For example, in Chan-Lam couplings, yields drop significantly when substituents exceed a certain steric threshold (e.g., <28% yield for N-methyl analogs vs. 91% for less hindered derivatives) .
Commercial Availability :
- The compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or purification compared to simpler analogs like phenylboronic acid derivatives .
Biological Activity
3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid, with the CAS number 913836-07-4, is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound's structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, and a sulfamoyl group that may contribute to its biological effects.
- Molecular Formula : C17H20BNO5S
- Molecular Weight : 361.22 g/mol
- Predicted Boiling Point : 596.8 ± 60.0 °C
- Density : 1.37 ± 0.1 g/cm³
- pKa : 7.46 ± 0.10
The biological activity of phenylboronic acids, including this compound, is often linked to their ability to modulate cellular processes through interaction with various biomolecules. Research indicates that these compounds can influence cell cycle progression and induce apoptosis in cancer cells:
- Antiproliferative Activity : Studies have demonstrated that phenylboronic acid derivatives exhibit significant antiproliferative effects across various cancer cell lines. For instance, in a study evaluating several derivatives, compounds were assessed for their ability to inhibit cell growth using the SRB and MTT assays after 72 hours of treatment .
- Cell Cycle Arrest and Apoptosis Induction : The mechanism involves cell cycle arrest at specific phases (e.g., G2/M phase) and subsequent apoptosis. This was evidenced by increased caspase-3 activity and morphological changes indicative of mitotic catastrophe in treated cells .
Table 1: Summary of Antiproliferative Effects of Phenylboronic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A2780 (Ovarian) | Low micromolar | Induces G2/M arrest, activates caspase-3 |
| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | Low micromolar | Cell cycle-specific agent |
| 4-(N,N-dimethylamino)phenylboronic acid | MCF7 (Breast) | High micromolar | Minimal activity |
Detailed Findings
In vitro studies have shown that the introduction of specific substituents on the phenyl ring significantly affects the biological activity of phenylboronic acids. For example, the presence of a methoxy group enhances solubility and potentially increases interaction with cellular targets .
Additionally, structure-activity relationship (SAR) studies indicate that modifications at the para position yield compounds with varying degrees of antiproliferative potency, highlighting the importance of molecular design in drug development .
Q & A
Basic: What are the recommended synthetic routes for 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid, and how can reaction conditions be optimized?
The synthesis of this compound likely involves sequential functionalization of a phenylboronic acid scaffold. A plausible route includes:
Sulfamoylation : Introduce the N-cyclopropyl-N-(4-methoxybenzyl)sulfamoyl group via nucleophilic substitution using a sulfamoyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C) .
Boronic acid formation : Employ Suzuki-Miyaura coupling to install the boronic acid moiety, using palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a polar aprotic solvent like THF or DME .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of boronic ester) and temperature (60–80°C) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield .
Basic: What analytical techniques are critical for characterizing this compound, and how are purity thresholds validated?
Key techniques include:
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~7.3–7.8 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₈H₂₁BN₂O₄S: 388.12 g/mol) .
- HPLC : Assess purity (>97% by area normalization) using a C18 column and UV detection (λ = 254 nm) .
Validation : Cross-reference data with commercial standards (e.g., 4-methoxyphenylboronic acid derivatives) and replicate analyses to ensure consistency .
Advanced: How does the sulfamoyl group influence the compound’s reactivity in cross-coupling reactions, and what competing pathways should be mitigated?
The sulfamoyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the boronic acid for Suzuki-Miyaura couplings. However, it may also:
- Promote protodeboronation : Mitigate by using inert atmospheres (N₂/Ar) and low-temperature conditions (0–25°C) .
- Form stable intermediates : Optimize catalyst loading (e.g., 5 mol% Pd) and ligand choice (e.g., SPhos) to prevent coordination with the sulfamoyl nitrogen .
Validation : Monitor byproduct formation (e.g., via LC-MS) and adjust base strength (e.g., K₃PO₄ instead of Na₂CO₃) to suppress competing hydrolysis .
Advanced: What strategies are effective for resolving contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Contradictions may arise from:
- Solubility limitations : Use DMSO stock solutions (<1% v/v) and confirm compound stability in assay buffers via UV-Vis spectroscopy .
- Off-target effects : Perform counter-screening against related enzymes (e.g., serine vs. cysteine proteases) and validate with orthogonal assays (e.g., SPR, ITC) .
Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent, pH) and replicate experiments under standardized conditions .
Advanced: How can computational modeling predict the compound’s binding affinity to target proteins, and what validation methods are recommended?
- Docking studies : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonding with the boronic acid to catalytic serine in proteases) .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å) .
Validation : Compare with experimental IC₅₀ values from enzymatic assays and mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Basic: What safety protocols are essential for handling this compound, given its structural analogs’ hazards?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the 4-methoxybenzyl group impact the compound’s pharmacokinetic properties, and what modifications could enhance bioavailability?
- Lipophilicity : The methoxy group increases logP, potentially improving membrane permeability but reducing aqueous solubility .
- Metabolic stability : The benzyl group may undergo CYP450-mediated oxidation. Consider fluorination or steric hindrance (e.g., cyclopropyl) to slow metabolism .
Optimization : Synthesize analogs with PEGylated or zwitterionic substituents and compare Caco-2 permeability/PAMPA data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
